1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole
Description
1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by a naphthalen-1-ylmethyl substituent at the 1-position of the benzotriazole core. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring, known for their versatility in organic synthesis, coordination chemistry, and applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-2-9-15-13(6-1)7-5-8-14(15)12-20-17-11-4-3-10-16(17)18-19-20/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQCVBOYUTXZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole typically involves the reaction of naphthalene-1-methanol with benzotriazole under specific conditions. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is carried out in the presence of a copper catalyst and a suitable solvent, such as tetrahydrofuran (THF), at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of naphthalene-1-methanol derivatives.
Substitution: Formation of alkylated or acylated benzotriazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzotriazole derivatives, including 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole. Research indicates that compounds containing the benzotriazole moiety exhibit significant antibacterial and antifungal activities. For instance, a study evaluated several derivatives against various microbial strains, demonstrating that modifications to the benzotriazole structure can enhance efficacy .
Case Study: Synthesis of Nucleoside Analogues
In a notable application, this compound was utilized as a synthetic auxiliary in the synthesis of nucleoside analogues. The compound facilitated the formation of N6-(naphthalen-1-ylmethyl)adenosine through a two-step reaction involving 2'-deoxyadenosine . This process underscores the utility of benzotriazoles in developing antiviral agents.
Photostabilization
The photostabilizing properties of benzotriazoles make them valuable in protecting materials from UV radiation. Studies have shown that this compound effectively absorbs UV light and dissipates energy as heat, thereby preventing damage to substrates such as plastics and coatings .
Case Study: Coating Formulations
In coating applications, the addition of this compound has been shown to improve the longevity and durability of protective coatings. A comparative study demonstrated that coatings with this compound exhibited significantly less discoloration and degradation when exposed to UV light over time compared to controls lacking the stabilizer .
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzotriazole ring can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Melting Points and Solubility
- 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a): Melting point: 167–170°C. The nitroimidazole substituent introduces polarity due to the nitro group (IR: NO₂ stretches at 1539 and 1330 cm⁻¹), which may reduce solubility in nonpolar solvents compared to the naphthalene-substituted analog .
- 1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole (4) :
Spectral Data Comparison
- 1H NMR Profiles :
- 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole : Expected aromatic protons in δ 7.5–8.5 ppm (naphthalene and benzotriazole rings), with distinct coupling patterns for the methylene bridge (δ ~4.5–5.0 ppm, similar to 6a-e in ).
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (2d) : Cyclic ether substituents show resonances at δ 3.5–4.5 ppm (oxygens), absent in the naphthalene derivative .
- IR Spectroscopy: Nitroimidazole derivatives (e.g., 3a) exhibit strong NO₂ stretches (~1539 cm⁻¹), while trifluoromethyl analogs (e.g., 4) show C-F vibrations (~1100–1200 cm⁻¹). The naphthalene-substituted compound lacks these features but may display C-H bending modes for aromatic systems .
Comparative Data Table
Biological Activity
1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole (CAS No. 152574-68-0) is an organic compound that belongs to the class of benzotriazoles. This compound features a naphthalene moiety linked to a benzotriazole ring, which imparts unique chemical properties and biological activities. Research has indicated its potential applications in various fields, particularly in medicinal chemistry due to its enzyme inhibitory properties and interactions with biological macromolecules.
The molecular formula of this compound is C15H12N4, with a molecular weight of approximately 252.29 g/mol. The compound is characterized by its stability and reactivity, which allows it to undergo various chemical transformations such as oxidation and reduction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzotriazole ring can participate in hydrogen bonding and π-π interactions , enhancing its binding affinity to enzymes or receptors. This interaction often leads to the inhibition of enzymatic activities critical for various biological processes.
Antiviral Activity
A significant area of research focuses on the antiviral properties of benzotriazole derivatives. For instance, studies have shown that related compounds exhibit inhibitory activity against the helicase enzyme of the hepatitis C virus (HCV). The N-alkyl derivatives of benzotriazoles were synthesized and tested for their anti-helicase activity against HCV and other flaviviruses, demonstrating effective inhibition at low concentrations (IC50 values around 6.5 μM) when DNA was used as a substrate .
Antimicrobial Activity
Benzotriazoles are recognized for their antimicrobial properties. In vitro studies have demonstrated that various derivatives exhibit moderate antibacterial and antifungal activities against strains such as Escherichia coli and Candida albicans. For example, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL against Candida species, highlighting their potential as antimicrobial agents .
Anticancer Potential
Research has also explored the anticancer potential of benzotriazole derivatives. Some studies indicate that these compounds can inhibit cancer cell proliferation through mechanisms involving the modulation of specific signaling pathways or direct interaction with cellular targets. Further investigations are necessary to elucidate the precise pathways involved and to evaluate the efficacy in clinical settings.
Case Studies
Q & A
What are the established synthetic routes for 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-benzotriazole, and how is its purity validated?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonyl benzotriazole derivatives (e.g., 1-methanesulfonyl-1H-benzotriazole) act as intermediates for introducing substituents through reactions with carboxylic acids or amines in the presence of a base . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR for confirming substitution patterns, as shown for structurally similar benzotriazole derivatives in Figure S12 of ). X-ray crystallography further resolves molecular geometry, with bond lengths and angles reported for analogous triazole derivatives (e.g., N–N bond lengths: 1.288–1.389 Å; C–C bond variation: <0.006 Å) .
How does the crystal structure of this compound inform its reactivity and supramolecular interactions?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) reveals planar benzotriazole and naphthalene moieties, with π–π stacking interactions stabilizing the crystal lattice (e.g., interplanar distances of ~3.4–3.6 Å observed in related benzotriazole structures) . The torsion angles (e.g., −179.26° for C–N bonds) and bond localization within the triazole ring (N1–N2 = 1.389 Å, N2–N3 = 1.288 Å) suggest electronic delocalization, influencing reactivity in electrophilic substitution or coordination chemistry .
What methodologies are used to investigate the compound’s inhibitory activity against viral proteases?
Advanced Research Question
Mechanism-based inhibition studies involve kinetic assays (e.g., IC₅₀ determination) and mutagenesis to identify active-site interactions. For example, benzotriazole derivatives like 1-[(1H-benzimidazol-5-ylcarbonyl)oxy]-1H-1,2,3-benzotriazole irreversibly inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) via covalent modification of cysteine residues (e.g., C145A mutation abolishes inactivation) . Docking simulations (AutoDock Vina, GROMACS) model binding poses, while crystallographic data (PDB IDs) validate interactions .
How do computational studies (DFT, CASPT2) elucidate the photolytic behavior of benzotriazole derivatives?
Advanced Research Question
Multiconfigurational methods like CASSCF/CASPT2 map potential energy surfaces (PES) for excited states. For 1H-1,2,3-benzotriazole, conical intersections between S₁ (ππ*) and S₂ (nπ*) states facilitate non-radiative decay, with bond cleavage pathways (e.g., N–N bond rupture) predicted at 4.5–5.0 eV . Time-dependent DFT (TD-DFT) simulations correlate UV-Vis spectra (e.g., λₘₐₓ ~270 nm) with electronic transitions, aiding in designing light-stable derivatives .
What experimental and computational strategies optimize the compound’s application in coordination chemistry?
Advanced Research Question
Benzotriazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd). Stability constants (log β) are determined via potentiometric titrations, while X-ray absorption spectroscopy (XAS) probes metal-ligand bond lengths. For example, 1-(2-hydroxyethyl)benzotriazole forms octahedral complexes with Cu(II) (d-d transition bands at ~600 nm) . Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.1 eV) to predict redox activity .
How are contradictions in biological activity data resolved for structurally similar benzotriazole derivatives?
Advanced Research Question
Divergent bioactivity results (e.g., antimicrobial vs. cytotoxic effects) are addressed via structure-activity relationship (SAR) studies. For example, substituting the naphthalene moiety with electron-withdrawing groups (-NO₂) enhances antibacterial activity (MIC: 2–4 µg/mL against S. aureus), while bulky substituents reduce membrane permeability . Meta-analysis of IC₅₀ datasets (e.g., PubChem BioAssay) identifies outliers, and molecular dynamics (MD) simulations (100 ns trajectories) clarify substituent effects on target binding .
What analytical techniques quantify trace impurities in synthesized batches of the compound?
Basic Research Question
Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) detects impurities at ppm levels (e.g., residual naphthalene derivatives). Gas chromatography (GC) coupled with flame ionization (FID) monitors volatile byproducts. Nuclear Overhauser effect (NOESY) NMR distinguishes regioisomers, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal catalysts (e.g., Pd <0.1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
